4-Ethyl-2,4-diphenyl-oxazol-5-one
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Overview
Description
5(4H)-Oxazolone,4-ethyl-2,4-diphenyl- is a heterocyclic compound belonging to the oxazolone family. Oxazolones are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of ethyl and diphenyl groups attached to the oxazolone ring.
Preparation Methods
The synthesis of 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- typically involves condensation reactions. One common method is the Erlenmeyer–Plochl reaction, which involves the condensation of an aldehyde with an amino acid to form the oxazolone ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
5(4H)-Oxazolone,4-ethyl-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert oxazolones to oxazolines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
5(4H)-Oxazolone,4-ethyl-2,4-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of amino acids and heterocyclic scaffolds.
Biology: Oxazolones have been studied for their potential as enzyme inhibitors and bioactive molecules.
Industry: Oxazolones are used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- involves its interaction with molecular targets such as enzymes. For instance, it can inhibit lipoxygenase, an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar compounds to 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- include other oxazolones and their derivatives. For example:
4-Substituted-2-phenyloxazol-5(4H)-ones: These compounds have similar structures but different substituents, leading to variations in their chemical reactivity and biological activities.
Oxazolines: Reduced forms of oxazolones, which exhibit different chemical properties and applications.
Oxazoles: Oxidized forms of oxazolones, used in various chemical syntheses. The uniqueness of 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-ethyl-2,4-diphenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H15NO2/c1-2-17(14-11-7-4-8-12-14)16(19)20-15(18-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
InChI Key |
HTZCRAYELHDPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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